molecular formula C18H13ClN4O2 B7739133 2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7739133
M. Wt: 352.8 g/mol
InChI Key: VKDFZFCSFCVCJE-UHFFFAOYSA-N
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Description

2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinazolinone core structure, which is fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with isatoic anhydride to form 2-chloro-4-quinazolinone. This intermediate is then subjected to a series of reactions involving nitration, reduction, and cyclization to introduce the pyrrole ring and the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones and pyrrole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorophenol: Shares the chlorophenyl and amino groups but lacks the quinazolinone and pyrrole rings.

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.

    Pyrrole Derivatives: Compounds with the pyrrole ring but different functional groups.

Uniqueness

The uniqueness of 2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications. The presence of both quinazolinone and pyrrole rings, along with the amino and chlorophenyl groups, makes it a versatile compound in organic synthesis and biomedical research.

Properties

IUPAC Name

2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c19-11-6-2-4-8-13(11)23-9-14(24)15(16(23)20)17-21-12-7-3-1-5-10(12)18(25)22-17/h1-8H,9,20H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFZFCSFCVCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2Cl)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2Cl)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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